2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-5-3-12-10-8-16-6-4-11(10)14-15(12)7-9-1-2-9/h9H,1-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJTWFPSIHYUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of . The compound features a bicyclic structure comprising a pyrazole fused with a tetrahydropyran ring, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 2097953-07-4 |
| Purity | ≥95% |
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. Preliminary studies suggest that it may exhibit antimicrobial , antifungal , and anticancer properties. The unique structural features allow for specific binding interactions with enzymes and receptors involved in these biological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, aminated derivatives of cyclopropylmethyl phosphonates have demonstrated significant anti-pancreatic cancer activity at low micromolar concentrations. Research indicates that the integration of amine groups into the cyclopropyl framework enhances efficacy against cancer cells .
In vitro studies have shown that certain derivatives exhibit IC50 values as low as , indicating a strong potential for therapeutic application in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A related study on pyrazole derivatives indicated that they possess antimicrobial activity against various Gram-positive and Gram-negative bacteria . The structural characteristics of the pyrazole moiety are thought to contribute significantly to this activity.
Case Studies
- Anticancer Screening : A study evaluated the efficacy of several cyclopropylmethyl derivatives against pancreatic cancer cell lines. The results showed varying degrees of inhibition, with certain compounds demonstrating significant suppression at low concentrations .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of pyrazole derivatives. Some compounds displayed promising results against both Gram-positive and Gram-negative bacteria, suggesting a potential for development into antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants in the Pyrano[4,3-c]pyrazole Core
2-(Cyclopropylmethyl)-2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid (CAS: 2091712-81-9)
- Molecular formula : C₁₁H₁₄N₂O₃
- Molecular weight : 222.24 g/mol
- Key differences: Replaces the ethanamine group with a carboxylic acid (-COOH). The carboxylic acid derivative is discontinued, suggesting challenges in synthesis or stability .
(2-Methyl-2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
- Molecular formula : C₈H₁₃N₃O
- Key differences : Substitutes cyclopropylmethyl with a methyl group and ethanamine with methanamine. The smaller substituent reduces steric hindrance and may enhance binding to compact active sites .
2-(Prop-2-yn-1-yl)-2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic Acid (CAS: 2092097-53-3)
Functional Group Modifications
N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-amine
- Synthesis : Prepared via copper-catalyzed coupling of cyclopropanamine with a pyridine-pyrazole precursor .
- Key differences: Lacks the pyrano[4,3-c]pyrazole core but retains the cyclopropylamine motif. This compound exhibits a melting point of 104–107°C and confirmed purity via NMR and HRMS, suggesting robust crystallinity .
2-[6-(Cyclopropylmethyl)-10,13-Dioxa-4,6-Diazatricyclo[7.4.0.0³,⁷]trideca-1,3(7),4,8-Tetraen-5-yl]ethan-1-amine Dihydrochloride
- Molecular formula : C₁₅H₂₁Cl₂N₃O₂
- Key differences : Incorporates a tricyclic system with ether linkages, enhancing conformational rigidity. The dihydrochloride salt form improves aqueous solubility for pharmacological testing .
Neuronal Enzyme Inhibitors
- A related pyrimidine derivative, 2-[2-(1H-Imidazol-1-yl)pyrimidin-4-yl]-N-[2-(3-fluorophenyl)cyclopropylmethyl]ethan-1-amine Dihydrochloride , demonstrates potent inhibition of neuronal enzymes (IC₅₀ < 100 nM). Its cyclopropylmethyl group enhances blood-brain barrier penetration, a property likely shared by the target compound .
Antimicrobial and Anticancer Derivatives
- Pyrazole- and pyran-containing compounds, such as 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives, show moderate antimicrobial activity (MIC: 8–32 µg/mL) and cytotoxicity against cancer cell lines (e.g., IC₅₀: 12 µM for MCF-7). The ethanamine group in the target compound may similarly enhance cellular uptake .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₇N₃O* | 219.29 | ≥95%† | Cyclopropylmethyl, ethanamine |
| 2-(Cyclopropylmethyl)-pyrazole-3-carboxylic Acid | C₁₁H₁₄N₂O₃ | 222.24 | ≥95% | Carboxylic acid |
| (2-Methyl-pyrazol-3-yl)methanamine | C₈H₁₃N₃O | 167.21 | ≥95% | Methyl, methanamine |
| 2-(Propargyl)-pyrazol-3-yl)acetic Acid | C₁₁H₁₂N₂O₃ | 220.23 | ≥95% | Propargyl, acetic acid |
*Inferred from structural analogs. †Assumed based on synthesis protocols in .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound can be logically divided into two main parts:
- Construction of the tetrahydropyrano[4,3-c]pyrazole core with the cyclopropylmethyl substituent.
- Introduction of the ethan-1-amine side chain at the 3-position of the pyrazole ring.
The key challenge is the regioselective formation of the fused heterocyclic system and selective functionalization to install the ethanamine moiety.
Construction of the Tetrahydropyrano[4,3-c]pyrazole Core
- The fused tetrahydropyrano-pyrazole ring system is typically prepared via cyclization reactions involving pyrazole derivatives and appropriately functionalized pyran precursors.
- A common approach involves the condensation of a pyrazole-3-carbaldehyde or pyrazole-3-ketone with a hydroxy-substituted alkene or aldehyde to induce ring closure through nucleophilic attack and subsequent cyclization.
- The cyclopropylmethyl substituent can be introduced by alkylation of the pyrazole nitrogen or carbon at an earlier synthetic stage using cyclopropylmethyl halides under basic conditions.
2.2 Literature and Patent Insights
- Patents on tetrasubstituted alkene compounds describe methods for synthesizing complex fused heterocycles via stepwise cyclization and functional group transformations, which can be adapted for this compound’s core.
- The stereochemistry of the tetrahydropyrano ring is controlled by the cyclization conditions and choice of starting materials, often involving chiral auxiliaries or catalysts.
Introduction of the Ethan-1-amine Side Chain
- Reductive amination is a widely used method for synthesizing primary amines such as ethan-1-amine derivatives. It involves the reaction of a carbonyl compound (aldehyde or ketone) with ammonia or a primary amine followed by reduction of the resulting imine or iminium ion.
- For this compound, the 3-position of the pyrazole ring can be functionalized with an aldehyde or ketone group, which then undergoes reductive amination with ammonia or an amine source to install the ethan-1-amine side chain.
- Typical reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with palladium on carbon under mild conditions.
- Alternatively, the ethanamine moiety can be introduced via Curtius rearrangement starting from a carboxylic acid precursor at the 3-position. The acid is converted to an acyl azide, which upon heating rearranges to an isocyanate intermediate that hydrolyzes to the primary amine.
- This method is advantageous when the acid functionality is readily available or can be introduced selectively on the heterocyclic core.
- Hofmann rearrangement of primary amides can also yield primary amines. If the 3-position can be converted to a primary amide, treatment with halogen and base can produce the ethan-1-amine derivative.
- This method is less commonly used for complex heterocycles due to harsh conditions but remains an option depending on the substrate stability.
Summary Table of Preparation Methods
| Step | Method | Key Reagents/Conditions | Notes/Advantages |
|---|---|---|---|
| Core construction | Cyclization | Pyrazole derivatives + hydroxyalkenes, base, heat | Enables regioselective fused ring formation |
| Cyclopropylmethyl introduction | Alkylation | Cyclopropylmethyl halide, base (e.g., K2CO3) | Introduces cyclopropylmethyl substituent |
| Ethan-1-amine installation | Reductive amination | Aldehyde/ketone + NH3 or amine + NaBH3CN or H2/Pd | Mild conditions, high selectivity |
| Ethan-1-amine installation | Curtius rearrangement | Acyl azide intermediate, heat, water | Useful if acid precursor available |
| Ethan-1-amine installation | Hofmann rearrangement | Primary amide + Br2/Cl2 + NaOH | Harsh conditions, less common for complex systems |
Detailed Research Findings
- Reductive amination is the most versatile and widely applicable method for introducing the ethan-1-amine group on heterocyclic systems, offering mild reaction conditions and good yields. It allows for selective amine installation without disturbing sensitive ring systems.
- Curtius rearrangement is a powerful alternative when the carboxylic acid precursor is accessible, enabling direct conversion to the amine with retention of stereochemistry and minimal side reactions.
- Cyclization strategies for the fused tetrahydropyrano-pyrazole core rely heavily on the choice of starting materials and reaction conditions to control regio- and stereochemistry. Chiral catalysts or auxiliaries may be employed to obtain enantiomerically enriched products.
- The cyclopropylmethyl substituent is typically introduced early in the synthesis to avoid complications during ring closure and amine installation steps.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine?
Methodological Answer: The synthesis of structurally similar pyrazole derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) involves coupling reactions using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Key factors include:
- Catalyst selection : Copper-based catalysts improve coupling efficiency, but alternative transition metals (e.g., Pd or Ni) could reduce reaction times.
- Solvent optimization : Polar aprotic solvents like DMSO enhance solubility, but may degrade thermally sensitive intermediates.
- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) is critical for isolating pure products, with yields often <20% due to side reactions .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR (e.g., δ 8.87 ppm for pyridyl protons) confirm regiochemistry and cyclopropane integration .
- High-resolution mass spectrometry (HRMS) : ESI-HRMS (e.g., m/z 215 [M+H]) validates molecular weight and fragmentation patterns .
- Melting point analysis : Sharp melting ranges (e.g., 104–107°C) indicate purity, though differential scanning calorimetry (DSC) is preferred for polymorph identification.
Q. What safety protocols are recommended for handling this amine derivative?
Methodological Answer:
- Exposure limits : Follow GBZ 2.1-2007 standards for workplace air quality, though specific thresholds for this compound are unlisted .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to mitigate skin/eye irritation risks, as advised for structurally similar amines (e.g., 4-cyclopentylpiperazin-1-amine) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from extraction) before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported for analogous pyrazole derivatives?
Methodological Answer: Discrepancies in yields (e.g., 17.9% vs. higher yields in other studies) may arise from:
- Reagent purity : Trace moisture in DMSO or cesium carbonate can deactivate catalysts .
- Reaction monitoring : Use LC-MS to track intermediate formation and optimize reaction termination times.
- Side reactions : Competing pathways (e.g., cyclopropane ring-opening) require quenching with dilute HCl during extraction .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
Methodological Answer: Adopt the INCHEMBIOL project’s multi-phase approach :
- Phase 1 : Determine octanol-water partition coefficients (log P) and soil sorption (K) via shake-flask assays.
- Phase 2 : Use HPLC-UV/MS to quantify degradation products in simulated sunlight (λ > 290 nm).
- Phase 3 : Assess ecotoxicity using Daphnia magna bioassays at varying concentrations (0.1–100 ppm).
Q. How can computational modeling complement experimental studies of this compound’s bioactivity?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to predict binding affinities for targets like serotonin receptors (e.g., 5-HT), leveraging structural data from pyrazolo[3,4-d]pyrimidine derivatives .
- QSAR modeling : Correlate substituent effects (e.g., cyclopropylmethyl vs. methyl groups) with activity using descriptors like polar surface area and H-bond donor count .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS.
Q. What strategies address discrepancies in NMR data for structurally similar compounds?
Methodological Answer:
- Solvent effects : Compare CDCl vs. DMSO-d spectra to identify solvent-induced shifts (e.g., δ 8.87 ppm in CDCl vs. δ 8.92 ppm in DMSO) .
- Dynamic processes : Variable-temperature NMR (VT-NMR) can reveal conformational exchange in the tetrahydropyrano ring.
- Isotopic labeling : Synthesize N-labeled analogs to resolve overlapping amine signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
